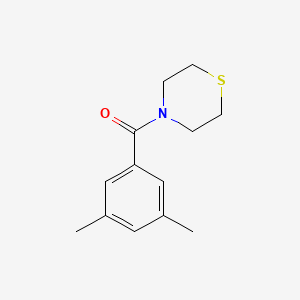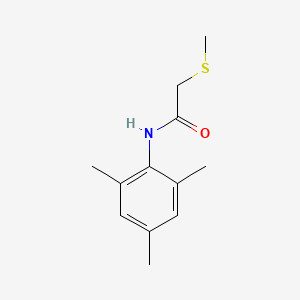
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C13H19NO2S, and has been the focus of several studies exploring its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed to work by binding to specific proteins and disrupting their interactions. This disruption can lead to changes in cellular processes and may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone are still being studied. However, it has been shown to have an effect on certain proteins and cellular processes. For example, it has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions.
Advantages and Limitations for Lab Experiments
One advantage of using (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a tool for studying protein-protein interactions. However, there are also limitations to its use. For example, it may not be effective for all proteins and cellular processes, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research involving (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of more effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research. Finally, research is needed to explore the potential use of this compound in the development of new treatments for various diseases.
Synthesis Methods
The synthesis of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied extensively. One commonly used method involves the reaction of 3,5-dimethylphenyl isothiocyanate with morpholine in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use in scientific research. One area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been shown to bind to certain proteins and disrupt their interactions, which could be useful for understanding the role of these interactions in various cellular processes.
properties
IUPAC Name |
(3,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-7-11(2)9-12(8-10)13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJRLFPCIUWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)




![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)